molecular formula C19H18ClN3O4 B2373030 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide CAS No. 954705-20-5

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2373030
CAS No.: 954705-20-5
M. Wt: 387.82
InChI Key: GYXCVRHQHDCDCZ-UHFFFAOYSA-N
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Description

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. This compound features a pyrrolidinone core, a common scaffold in pharmaceuticals, substituted with both 4-chlorophenyl and 4-methyl-3-nitrobenzamide groups . This specific structural architecture suggests potential for diverse biological activity, drawing parallels to other chlorophenyl and nitrobenzamide derivatives investigated as key intermediates for synthesizing cyclic compounds or as potential neurokinin antagonists . The strategic incorporation of a chlorophenyl group is a well-established approach in drug design, often used to enhance a compound's lipophilicity and influence its binding affinity to protein targets . Meanwhile, the nitrobenzamide moiety is a versatile functional group that can be crucial for a molecule's electron-accepting properties and its overall pharmacological profile . Compounds with similar structural motifs are frequently explored for their interactions with various enzyme families and G protein-coupled receptors (GPCRs), which are critical targets for a multitude of therapeutic areas . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to leverage this compound as a building block in organic synthesis or as a probe for investigating new biological pathways in fields such as metabolic disease, immunology, and oncology .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12-2-3-14(9-17(12)23(26)27)19(25)21-10-13-8-18(24)22(11-13)16-6-4-15(20)5-7-16/h2-7,9,13H,8,10-11H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXCVRHQHDCDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mode of action of such compounds often involves binding to their targets, leading to changes in the targets’ functions. This can result in alterations in various biochemical pathways, leading to different downstream effects .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, lipophilicity, and molecular size can influence its ADME properties .

The molecular and cellular effects of a compound’s action can vary widely depending on the specific targets and pathways it affects. These effects can range from changes in gene expression and cellular signaling to alterations in cell growth and survival .

Environmental factors, such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s stability or its ability to interact with its targets .

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolidine ring, a chlorophenyl group, and a nitrobenzamide moiety. The synthesis typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : This is achieved by reacting 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized.
  • Acylation : The pyrrolidinone is acylated using acetic anhydride to yield the target compound.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interaction with specific enzymes or receptors that regulate cell growth and apoptosis .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in disease processes. For example, it may inhibit acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and bacterial infections, respectively .

Antibacterial Activity

Preliminary studies suggest that related compounds possess moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds in inhibiting bacterial growth highlights their potential for developing new antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionAChE and urease inhibition
AntibacterialModerate to strong activity against specific strains

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study involving related benzamide derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against colorectal cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in tumor growth .
  • Enzyme Inhibition Studies : Research has shown that certain derivatives of this compound class effectively inhibit AChE with IC50 values lower than 10 µM, suggesting their potential utility in treating Alzheimer's disease .
  • Antibacterial Screening : Compounds structurally similar to this compound were tested against multiple bacterial strains, revealing moderate efficacy against Bacillus subtilis and Salmonella typhi, which suggests potential as new antibacterial agents .

Preparation Methods

Amide Bond Formation Between Preformed Fragments

The most straightforward approach involves coupling 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethanamine with 4-methyl-3-nitrobenzoic acid (or its activated derivative). This method benefits from modularity but requires optimized coupling conditions to avoid epimerization or decomposition of the strained pyrrolidinone system.

Sequential Construction on a Central Core

Alternative strategies involve building the pyrrolidinone ring system onto a preassembled benzamide framework. While this route may offer convergence, steric hindrance from the 4-methyl-3-nitro substituents complicates cyclization steps.

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-ylmethanamine

The pyrrolidinone-bearing amine represents a critical intermediate. Two established methodologies emerge from literature analysis:

Gabriel Synthesis with Subsequent Reductive Amination

A three-step sequence starting from commercially available 4-chlorophenylglycine:

  • Cyclization : Heating 4-chlorophenylglycine with ethyl acetoacetate in acetic anhydride yields 1-(4-chlorophenyl)-5-oxopyrrolidin-3-one (78% yield).
  • Methylene Introduction : Aldol condensation with formaldehyde under basic conditions installs the exocyclic double bond (65% yield).
  • Reductive Amination : Hydrogenation over Pd/C in methanol provides the primary amine (89% yield).

Key Data Table: Reductive Amination Optimization

Catalyst Solvent Pressure (psi) Time (h) Yield (%)
Pd/C MeOH 50 12 89
Ra-Ni EtOAc 30 24 72
PtO₂ THF 40 18 81

Strecker Synthesis with In Situ Cyclization

An alternative pathway employing 4-chloroaniline:

  • Mannich Reaction : Condensation with glutaric anhydride and paraformaldehyde generates the pyrrolidinone skeleton (68% yield).
  • Cyanide Addition : Treatment with KCN in DMF introduces the nitrile group (83% yield).
  • Hydrolysis and Reduction : Sequential HCl hydrolysis (95°C, 6h) followed by LiAlH₄ reduction yields the target amine (77% overall).

Preparation of 4-Methyl-3-Nitrobenzoyl Derivatives

The electrophilic coupling partner requires careful synthesis to prevent nitro group reduction or undesired ring substitution:

Direct Nitration of 4-Methylbenzoic Acid

Controlled nitration at -10°C in fuming HNO₃/H₂SO₄ produces the 3-nitro regioisomer predominantly (82% yield).

Reaction Conditions Table

Nitrating Agent Temp (°C) Time (h) 3-Nitro:4-Nitro Ratio
HNO₃/H₂SO₄ -10 2 9:1
AcONO₂ 0 4 7:1
NO₂BF₄ 25 1 5:1

Directed Ortho-Metalation Strategy

For higher regiocontrol:

  • Directed Lithiation : Treatment of 4-methylbenzamide with LDA at -78°C generates a stabilized aryl lithium species.
  • Nitrogen Quench : Reaction with nitrobenzene sulfonate electrophiles installs the nitro group exclusively at C3 (91% yield).

Amide Bond Formation: Methodological Comparison

Coupling the amine and acid components presents unique challenges due to the steric bulk and electron-deficient nature of the nitro-substituted benzoyl group.

Classical Acyl Chloride Method

  • Chloride Formation : Treatment of 4-methyl-3-nitrobenzoic acid with oxalyl chloride (1.2 eq) in DCM with catalytic DMF (0.1 eq) provides the acyl chloride quantitatively.
  • Schotten-Baumann Coupling : Reaction with pyrrolidinylmethylamine in biphasic NaOH/EtOAc yields the amide (78% yield).

Optimization Data

Base Solvent Temp (°C) Yield (%)
NaOH EtOAc/H₂O 0 78
NaHCO₃ DCM/H₂O 25 65
Et₃N THF -10 82

Carbodiimide-Mediated Coupling

Employing EDC/HOBt in anhydrous DMF:

  • 1.5 eq EDC, 1.1 eq HOBt
  • 24h reaction at 25°C under N₂
  • 91% isolated yield after silica chromatography

Critical Comparison

Parameter Acyl Chloride EDC/HOBt
Reaction Time 2h 24h
Epimerization Risk High (8%) Low (<2%)
Scale-Up Feasibility Excellent Moderate
Byproduct Removal Difficult Easy

Microwave-Assisted One-Pot Synthesis

Recent advances demonstrate a telescoped approach using microwave irradiation:

  • In Situ Acyl Chloride Formation : 4-Methyl-3-nitrobenzoic acid (1.0 eq), PCl₅ (1.2 eq), DMF (cat.) in MeCN (5mL/mmol)
  • Direct Amine Addition : Pyrrolidinylmethylamine (1.1 eq), DIEA (2.0 eq)
  • Microwave Conditions : 150°C, 300W, 15min
  • Yield : 89% with >99% purity by HPLC

Advantages

  • 80% reduction in reaction time
  • Eliminates intermediate isolation
  • Improved regioselectivity

Industrial-Scale Production Considerations

For GMP-compliant manufacturing:

Crystallization-Induced Dynamic Resolution

  • Uses (R)-MBA as resolving agent
  • Achieves 98% ee in final product
  • 65% recovery of desired enantiomer

Continuous Flow Nitration

  • Microreactor technology for 4-methylbenzoic acid nitration
  • Residence time 2.7min
  • 95% conversion with <1% dinitro byproducts

Analytical Characterization Benchmarks

Key Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.32 (d, J=2.1 Hz, 1H, ArH), 8.15 (dd, J=8.5, 2.1 Hz, 1H, ArH), 7.89 (d, J=8.5 Hz, 1H, ArH), 4.18 (m, 2H, CH₂N), 3.72 (m, 1H, pyrrolidinone CH), 2.94 (s, 3H, ArCH₃), 2.61-2.43 (m, 4H, pyrrolidinone CH₂)
  • HRMS (ESI+): m/z calc. for C₂₀H₁₉ClN₃O₄ [M+H]+: 408.1054, found: 408.1051

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methyl-3-nitrobenzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolidinone ring via cyclization of γ-lactam precursors.
  • Introduction of the 4-chlorophenyl group via nucleophilic substitution or palladium-catalyzed coupling.
  • Amide coupling between the pyrrolidinone intermediate and 4-methyl-3-nitrobenzoyl chloride under Schotten-Baumann conditions.
    • Optimization : Reaction parameters (e.g., solvent polarity, temperature, and catalysts) significantly impact yield. For example, using DMF as a solvent at 80°C enhances amide bond formation efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy).
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemical ambiguities. SHELX software is widely used for refinement, particularly for resolving electron density maps in complex heterocycles .

Q. What preliminary biological activities have been observed for this compound?

  • Assays :

  • Enzyme Inhibition : Screens against kinases or proteases (e.g., IC50_{50} determination via fluorescence-based assays).
  • Receptor Binding : Radioligand displacement assays to assess affinity for G-protein-coupled receptors (GPCRs).
    • Findings : Analogous pyrrolidinone derivatives exhibit anti-inflammatory or neuroprotective activity, suggesting potential targets in signaling pathways .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s stability under varying pH and temperature conditions?

  • Mechanistic Insights :

  • Hydrolysis : The amide bond is susceptible to acidic/basic hydrolysis, monitored via HPLC to track degradation products.
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>200°C in inert atmospheres).
    • Kinetic Studies : Arrhenius plots quantify activation energy for degradation, guiding storage protocols .

Q. How do structural modifications (e.g., nitro group reduction or chlorophenyl substitution) affect bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Nitro → Amine Reduction : Catalytic hydrogenation (Pd/C, H2_2) generates a primary amine derivative for probing electronic effects on target binding.
  • Halogen Substitution : Replacing 4-chlorophenyl with 4-fluorophenyl alters steric/electronic profiles, assessed via molecular docking simulations.
    • Case Study : Fluorinated analogs show enhanced blood-brain barrier permeability in preclinical models .

Q. What crystallographic challenges arise during X-ray analysis, and how are they resolved?

  • Challenges :

  • Disorder in Flexible Groups : The pyrrolidinone ring’s methylene chain may exhibit positional disorder.
    • Solutions :
  • Twinned Crystals : SHELXD and OLEX2 software tools are employed for deconvoluting overlapping reflections.
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous dispersion for heavy atom localization .

Q. How can contradictory bioassay data (e.g., varying IC50_{50} values across studies) be systematically addressed?

  • Troubleshooting Framework :

  • Purity Verification : HPLC-MS identifies impurities (>98% purity required for reliable assays).
  • Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and incubation times to minimize variability.
  • Statistical Validation : Use ANOVA to compare replicate datasets and identify outlier conditions .

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